Neodactyloquinone

Description

Overview of Meroterpenoid Natural Products

Meroterpenoids are a class of natural products with a mixed biosynthetic origin, partially derived from the terpenoid pathway. These hybrid molecules combine a terpenoid precursor with other biosynthetic units, such as polyketides, creating a wide array of structurally diverse compounds. The terpenoid component typically consists of a variable number of isoprene (B109036) units, while the non-terpenoid moiety is often an aromatic structure, such as a hydroquinone (B1673460) or a quinone. This combination of distinct biosynthetic pathways contributes to the remarkable chemical complexity and diversity observed in meroterpenoids.

These compounds are produced by a wide range of organisms, including bacteria, fungi, plants, and marine invertebrates. In the marine environment, sponges, tunicates, and algae are particularly rich sources of novel meroterpenoids. The unique and often extreme conditions of marine ecosystems are thought to drive the evolution of unique metabolic pathways, leading to the production of these specialized secondary metabolites.

Ecological Roles and Chemical Diversity of Marine Secondary Metabolites

Marine secondary metabolites are not essential for the primary metabolic processes of the producing organism but play crucial roles in its survival and interaction with the environment. These compounds are often involved in chemical defense mechanisms, protecting the organism from predators, pathogens, and competitors. For sessile organisms like sponges, which cannot physically evade threats, chemical defenses are paramount to their survival.

The chemical diversity of marine secondary metabolites is immense, encompassing a wide range of structural classes, including alkaloids, polyketides, terpenes, and peptides. This diversity is a reflection of the vast biodiversity of marine life and the complex ecological pressures present in marine habitats. The constant competition for resources and space, as well as the need to deter predation, has driven the evolution of a vast arsenal (B13267) of bioactive compounds. The exploration of this chemical diversity has significant implications for drug discovery and development, as many marine natural products exhibit potent pharmacological activities.

Historical Perspective of Quinone Derivatives in Chemical Biology Research

Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione (B5365651) structure derived from aromatic compounds. Their history in chemical and biological research is rich and dates back to the study of natural pigments. The vibrant colors of many natural substances are due to the presence of quinone chromophores.

In the realm of chemical biology, quinone derivatives have long been recognized for their diverse and potent biological activities. Many natural and synthetic quinones exhibit antimicrobial, antiviral, and anticancer properties. Their biological activity is often attributed to their ability to participate in redox cycling, generating reactive oxygen species (ROS) that can induce cellular damage, and their capacity to act as Michael acceptors, allowing them to form covalent bonds with biological nucleophiles like proteins and DNA. This reactivity has made them a focal point in the development of therapeutic agents. For instance, several clinically used anticancer drugs, such as doxorubicin (B1662922) and mitomycin C, contain a quinone moiety that is crucial for their mechanism of action. The ongoing investigation of novel quinone derivatives from natural sources, particularly from the marine environment, continues to be a promising area of research for the discovery of new drug leads.

Structure

3D Structure

Properties

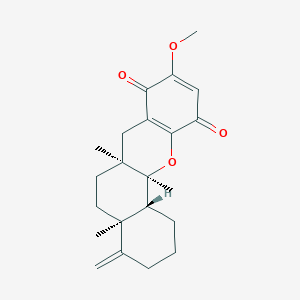

Molecular Formula |

C22H28O4 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(4aS,6aS,12aS,12bR)-9-methoxy-4a,6a,12a-trimethyl-4-methylidene-2,3,5,6,7,12b-hexahydro-1H-naphtho[1,2-b]chromene-8,11-dione |

InChI |

InChI=1S/C22H28O4/c1-13-7-6-8-17-21(13,3)10-9-20(2)12-14-18(24)16(25-5)11-15(23)19(14)26-22(17,20)4/h11,17H,1,6-10,12H2,2-5H3/t17-,20+,21-,22+/m1/s1 |

InChI Key |

FDSDIYQHKYXSBM-YCZSINBZSA-N |

SMILES |

CC12CCC3(C(C1(OC4=C(C2)C(=O)C(=CC4=O)OC)C)CCCC3=C)C |

Isomeric SMILES |

C[C@@]12CC[C@]3([C@H]([C@@]1(OC4=C(C2)C(=O)C(=CC4=O)OC)C)CCCC3=C)C |

Canonical SMILES |

CC12CCC3(C(C1(OC4=C(C2)C(=O)C(=CC4=O)OC)C)CCCC3=C)C |

Synonyms |

neodactyloquinone |

Origin of Product |

United States |

Discovery, Isolation, and Origin of Neodactyloquinone

Natural Occurrence and Biodiversity Sources

The primary sources identified for neodactyloquinone are specific species of marine sponges, highlighting the rich biodiversity of marine ecosystems as reservoirs for novel chemical entities.

Identification of Marine Sponge Species

This compound has been isolated from two distinct marine sponge species: Dactylospongia elegans and Smenospongia cerebriformis.

Dactylospongia elegans : This sponge species has been a significant source for the isolation of this compound nih.govacs.orgacs.orgsemanticscholar.orgmdpi.comresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.gov. Studies have identified this compound as a new sesquiterpenoid quinone from this organism acs.orgacs.org.

Smenospongia cerebriformis : this compound has also been successfully isolated from Smenospongia cerebriformis nih.govvjs.ac.vnresearchgate.netrsc.orgnih.govresearchgate.netnih.gov. This species contributes to the understanding of the chemical diversity within the Smenospongia genus, which is known for producing various merosesquiterpenes and other metabolites vjs.ac.vnresearchgate.netnih.gov.

Geographical Distribution and Collection Contexts

The geographical distribution of these sponge species influences the contexts in which this compound is collected.

Dactylospongia elegans has been collected from various marine environments, notably Okinawa, Japan nih.govacs.orgacs.orgmdpi.comresearchgate.net, the South China Sea researchgate.netfrontiersin.orgnih.gov, and Australia mdpi.comresearchgate.net. These collection sites are typically marine benthic environments, often on coral reefs or reef slopes sealifebase.seporiferatreeoflife.org.

Smenospongia cerebriformis has been reported from regions including Vietnam vjs.ac.vnrsc.orgresearchgate.net, Jamaica nih.govnih.gov, and Panama nih.gov. The collection contexts for this species also involve marine habitats, such as coral reefs and hard bottoms poriferatreeoflife.org.

Table 1: Identified Sources and Geographical Distribution of this compound

| Sponge Species | Geographical Locations | References |

| Dactylospongia elegans | Okinawa, Japan; South China Sea; Australia | nih.govacs.orgacs.orgmdpi.comresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgnih.gov |

| Smenospongia cerebriformis | Vietnam; Jamaica; Panama | nih.govvjs.ac.vnresearchgate.netrsc.orgnih.govresearchgate.netnih.gov |

Advanced Isolation Methodologies

The isolation of this compound from complex biological matrices like marine sponges requires sophisticated extraction and purification techniques.

Extraction Techniques from Biological Matrices

The initial step in isolating natural products from sponges involves extraction using various organic solvents.

Sponge specimens are typically extracted using solvents such as methanol (B129727) (MeOH) and acetone (B3395972) acs.org. Other common extraction solvents employed in marine natural product chemistry include dichloromethane (B109758) (CH2Cl2) and hexane (B92381) mdpi.comcalpoly.edu.

The choice of solvent polarity and extraction temperature can influence the types and quantities of metabolites recovered mdpi.com. For instance, methanol extracts are often processed further, with fractions soluble in ethyl acetate (B1210297) (EtOAc) being subjected to subsequent separation steps acs.org.

Chromatographic Separation and Purification Strategies

Following extraction, a series of chromatographic techniques are employed to isolate and purify this compound from the complex mixture of compounds present in the sponge extract.

General Chromatographic Separation: Researchers utilize various chromatographic methods to separate and purify target compounds from crude extracts nih.gov. This often involves repeated chromatographic separations to achieve the desired purity acs.org.

Specific Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly reversed-phase HPLC (RP-HPLC), is a cornerstone technique for the separation and purification of natural products, including this compound researchgate.netresearchgate.netnih.govcalpoly.edunih.govhplc.eumdpi.com. RP-HPLC separates compounds based on their hydrophobicity and is capable of resolving closely related molecules hplc.eugbiosciences.com.

Other Chromatographic Methods : Techniques such as ion-exchange chromatography (IEXC), hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC) are also employed in the broader context of natural product purification from marine sponges, often in combination with HPLC to achieve high purity mdpi.comresearchgate.netnih.govgbiosciences.comsigmaaldrich.com. These methods exploit different physicochemical properties of the compounds, such as charge, hydrophobicity, and molecular size, to achieve effective separation.

List of Compound Names:

this compound

Dactylolactones A-D

Dactyloquinones A-E

Smenohaimien F

Dactyloquinone C

Dactyloquinone D

Isoamijiol

Amijiol

Indole-3-aldehyde

Indole-3-cacboxylic methyl ester

Smenospongine B

Smenospongine C

(+)-5-epi-20-O-ethylsmenoquinone

Smenolactones A, C, D

Aureol

Strongylin

Smenoqualone

Cyclospongiaquinone-1

Dehydrocyclospongiaquinone-1

Ent-chromazonarol

Bis(sulfato)-cyclosiphonodictyol A

Puupehenone

Smenodiol

Pelorol

Smenospongines B, C

Nakijinol B

Dactyloquinone B

Chromarols A–E

Chlocarbazomycins A-D

Motuporamine

(+)-Isospongiaquinone

Dactylospongiaquinone cyclopropyl (B3062369) inverted analog

Structural Elucidation and Stereochemical Characterization

Application of Advanced Spectroscopic Techniques

The structural characterization of Neodactyloquinone relies heavily on the application of sophisticated spectroscopic methods to decipher its complex molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic compounds, providing detailed information about the connectivity and environment of atoms within a molecule. For this compound, a sesquiterpene quinone, standard NMR experiments such as one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are indispensable. researchgate.netresearchgate.net

¹H NMR: Provides information on the number, type, and connectivity of protons, including their chemical environment and coupling interactions.

¹³C NMR: Reveals the number and types of carbon atoms present, distinguishing between different hybridization states (e.g., sp², sp³, carbonyl carbons).

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing carbon-carbon and carbon-proton connectivities, thereby mapping out the molecular skeleton. nih.gov These methods allow for the sequential assignment of signals and the confirmation of structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about through-space proximity of protons, which is vital for determining relative stereochemistry. nih.govwaikato.ac.nz

The complexity of this compound's structure has also made it a subject of study in the development of computational NMR predictive models, underscoring the importance of accurate spectral assignments in its characterization. ualberta.ca While the specific detailed NMR spectral data (e.g., chemical shifts, coupling constants) for this compound are not presented within these findings, these techniques collectively form the basis for its structural assignment.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to infer structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly important for establishing the precise molecular formula. For this compound, the molecular formula has been determined as C₂₂H₂₈O₄. mdpi.com

Fragmentation patterns, generated when molecular ions dissociate in the mass spectrometer, provide valuable clues about the molecule's substructures and connectivity. wikipedia.orglibretexts.org While detailed fragmentation pathways specific to this compound are not elaborated in the provided literature snippets, MS analysis is a standard and critical component in the comprehensive characterization of such natural products, complementing NMR data.

X-ray Crystallography for Definitive Structural Determination (if applicable)

X-ray crystallography is considered the definitive method for establishing the three-dimensional structure and absolute configuration of crystalline compounds. wikipedia.org This technique involves diffracting X-rays off a single crystal of the compound, producing a pattern that can be mathematically analyzed to generate a detailed electron density map, revealing the precise positions of atoms and their bonding. wikipedia.org

While X-ray crystallography has been successfully employed to elucidate the structures of numerous natural products, including related compounds such as dactyloquinone A, researchgate.net there is no specific mention in the available literature snippets that X-ray crystallographic studies have been performed on this compound itself. Therefore, its definitive structural confirmation via this method is not reported here.

Determination of Absolute and Relative Stereochemistry

The stereochemical configuration of this compound, referring to the three-dimensional arrangement of its atoms, is a critical aspect of its structural characterization.

Relative Stereochemistry: The spatial relationships between adjacent stereocenters within a molecule (relative stereochemistry) are typically determined using NMR spectroscopy. Techniques such as NOESY experiments reveal through-space proximity between protons, allowing for the assignment of relative configurations. nih.govwaikato.ac.nz Analysis of proton-proton coupling constants (J-values) in ¹H NMR spectra also provides information about dihedral angles, further aiding in the determination of relative stereochemistry. nih.govwaikato.ac.nz

Absolute Stereochemistry: Establishing the absolute configuration (the precise spatial arrangement of all stereocenters) often requires additional methods. These can include chemical derivatization followed by analysis using NMR or mass spectrometry, or, most definitively, X-ray crystallography of a suitable crystal. nih.gov Optical rotation, measured as the specific rotation ([α]D), is a fundamental property of chiral molecules and is frequently used in conjunction with other techniques to confirm or assign absolute stereochemistry, particularly when comparing to known standards or related compounds. mdpi.com

The specific methodologies employed for the determination of both the relative and absolute stereochemistry of this compound are not detailed in the provided literature snippets.

Structural Relationships to Co-isolated Metabolites (e.g., Dactylolactones)

This compound has been identified as a constituent metabolite isolated from the marine sponge Dactylospongia elegans. researchgate.netwaikato.ac.nzpsu.edumdpi.comresearchgate.net Notably, it is frequently found alongside a series of related sesquiterpene lactones known as dactylolactones. researchgate.netwaikato.ac.nzpsu.edumdpi.comresearchgate.net The co-isolation of these compounds provides valuable context regarding their common origin and potential biosynthetic pathways within the sponge. The structural elucidation of this compound in conjunction with these dactylolactones contributes to the broader understanding of the chemical diversity and metabolic capabilities of marine invertebrates. researchgate.netwaikato.ac.nzpsu.edumdpi.comresearchgate.net

Table 1: Molecular Formula of this compound

| Compound | Molecular Formula |

| This compound | C₂₂H₂₈O₄ |

Proposed Biogenetic Origins from Terpenoid Precursors

This compound is classified as a sesquiterpenoid quinone, indicating its derivation from a 15-carbon sesquiterpene skeleton nih.govvjs.ac.vn. The fundamental building blocks for all terpenoids, including sesquiterpenes, are isopentenyl diphosphate (B83284) (IDP) and dimethylallyl diphosphate (DMADP) nih.gov. These precursors are synthesized via either the mevalonic acid (MVA) pathway or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway nih.gov.

In the case of sesquiterpenes, farnesyl diphosphate (FPP), a C15 precursor, is the direct substrate for sesquiterpene synthases nih.gov. These enzymes catalyze the cyclization of FPP into a vast array of sesquiterpene skeletons. While specific enzymes directly responsible for this compound's unique structure are yet to be definitively identified, it is highly probable that a cyclized sesquiterpene intermediate undergoes subsequent oxidative modifications, including quinone formation, to yield this compound nih.govmdpi.com. The presence of uncommon cyclization patterns in related sesquiterpenoid quinones suggests complex enzymatic transformations are involved mdpi.com.

Elucidation of Key Enzymatic Transformations and Cyclization Events

The precise enzymatic cascade leading to this compound remains an active area of research. However, general principles of sesquiterpenoid quinone biosynthesis provide a framework for understanding the likely transformations. The formation of the sesquiterpene skeleton itself involves intricate cyclization events, often catalyzed by terpene synthases, which can lead to diverse carbocyclic frameworks nih.govnih.gov.

Following the formation of the sesquiterpene skeleton, oxidative processes are crucial for generating the quinone moiety. This typically involves hydroxylation and subsequent oxidation of hydroquinone (B1673460) intermediates to the corresponding quinones. Enzymes such as cytochrome P450 monooxygenases are frequently implicated in such oxidative steps in natural product biosynthesis nih.gov.

The "uncommon cyclizations" observed in related compounds like cyclosmenospongine (B1250548) and dactyloquinone C, which also feature seven-membered rings, suggest that this compound might arise from similar complex cyclization and rearrangement events vjs.ac.vnmdpi.comresearchgate.net. These transformations could involve carbocation intermediates or radical pathways, often mediated by specialized oxidoreductases or oxygenases nih.gov. For instance, oxidative cyclizations can involve radical intermediates that undergo intramolecular addition to double bonds, or tandem oxidations leading to diradical species that form new carbon-carbon bonds nih.gov.

Investigation of Microbial Symbiont Contributions to Biosynthesis

Marine sponges are known to harbor a diverse array of symbiotic microorganisms, including bacteria and fungi, which are often implicated in the production of secondary metabolites psu.edufrontiersin.orgnih.govfrontiersin.org. While direct evidence linking microbial symbionts to this compound biosynthesis is limited, it is a plausible avenue for investigation.

Some marine sponges rely on their associated microbial communities for the synthesis of complex molecules that the sponge host itself may not possess the complete enzymatic machinery for psu.edufrontiersin.org. If the sponge's own metabolic capabilities are insufficient for the intricate steps involved in this compound formation, symbiotic bacteria could potentially contribute by producing key precursors or catalyzing specific enzymatic transformations frontiersin.orgnih.govfrontiersin.org. Research into the genomes and metabolic capabilities of microorganisms associated with Dactylospongia elegans could shed light on this possibility.

Comparative Biosynthesis with Related Sesquiterpenoid Quinones

Comparing the proposed biosynthetic pathways of this compound with those of other marine sesquiterpenoid quinones, such as ilimaquinone (B159049), spongiaquinone, and various dactyloquinones, can reveal conserved or divergent enzymatic strategies researchgate.netvjs.ac.vnmdpi.com. Many of these compounds share a common sesquiterpene precursor, often derived from a farnesyl diphosphate skeleton nih.gov.

For example, the biosynthesis of other sesquiterpene quinones often involves cyclization of a farnesyl precursor followed by oxidative steps to form the quinone ring mdpi.comnih.gov. Differences in the specific cyclization patterns and the oxidation states of the final products suggest variations in the terpene synthases and oxidoreductases employed by the producing organisms. Studies on the biosynthesis of compounds like spongiaquinone and hyatellaquinone have explored biomimetic syntheses that mimic proposed cyclization events, offering insights into potential enzymatic mechanisms mdpi.comresearchgate.net. The identification of compounds with similar structural motifs but varying degrees of oxidation or cyclization within the same sponge species or genus can also provide clues about the biosynthetic relationships and the enzymes involved researchgate.netmdpi.com.

Compound List

this compound

Dactylolactones A-D

Cyclosmenospongine

Dactyloquinone B

Ilimaquinone

5-epi-Ilimaquinone

Smenospongines B-C

Nakijinol B

Nakijinol B diacetate

Dactyloquinone C

Dactyloquinone D

Dactylospongenone A-D

Spongiaquinone

Hyatellaquinone

Longithorones

Longithorols

Floresolides A-C

Puupehenone

Nakijiquinones A-R

Nakijinol

Stylotellanes A-B

Elisabethadione

Elisabethol

Providencin

Kallosin A

Trichoderm-amides A-B

Jaspic acid

Subersic acid

Fascioquinol E

Chromarols A-E

Conicaquinones A-B

Thiaplidiaquinones

Microechmycin A-E

Nakijiquinones J-R

Diplopuupehenone

Conclusion

The study of marine meroterpenes, exemplified by the dactyloquinone family from the sponge Dactylospongia elegans, continues to be a vibrant and productive area of natural product chemistry. While the specific compound "Neodactyloquinone" remains to be fully characterized in the public scientific domain, the investigation of its close relatives provides a clear indication of its likely structural features and biological potential. The potent cytotoxic activities observed for other quinone derivatives from the same source underscore the importance of marine sponges as a source of novel anticancer drug leads. Further research into the isolation, structure elucidation, and biological evaluation of new dactyloquinones and related compounds is warranted and holds the promise of uncovering new therapeutic agents.

Chemical Synthesis and Analog Development

Strategies for Total Synthesis of Dactyloquinone A

The total synthesis of Dactyloquinone A has been approached through innovative strategies that aim to construct its complex tetracyclic core and install the correct stereochemistry. Two prominent approaches have been reported, each employing a unique key reaction to achieve the final structure.

One notable strategy involves a bio-inspired Lewis acid-catalyzed cyclization . This approach mimics a proposed biosynthetic pathway, starting from a precursor with an aureane skeleton and inducing a rearrangement to the avarane skeleton of Dactyloquinone A. nih.gov A key advanced intermediate, a 6/6/6/6 tetracyclic core derivative, is constructed through this Lewis acid-catalyzed reaction, which drives the migration of methyl groups at the C-4 position via a 1,2-rearrangement. nih.gov This biomimetic cascade reaction not only forms the core structure but also sets the stage for the subsequent functionalization to complete the synthesis.

Another powerful strategy centers around a metal-hydride hydrogen atom transfer (MHAT) process . This method utilizes an intramolecular hydrofunctionalization of an internal trisubstituted alkene with a quinone monoacetal to form a key carbon-oxygen bond. researchgate.netnih.gov This approach starts from a meroterpenoid scaffold derived from a Wieland-Miescher type ketone. researchgate.netrsc.org The MHAT reaction is a crucial step in forging the ether linkage that defines the tetracyclic system of Dactyloquinone A. researchgate.netnih.gov

| Strategy | Key Reaction | Starting Material Scaffold | Reference |

| Bio-inspired Synthesis | Lewis acid-catalyzed cyclization and 1,2-methyl shift | Aureane skeleton | nih.gov |

| Metal-Hydride Hydrogen Atom Transfer (MHAT) | Intramolecular hydrofunctionalization of an alkene with a quinone monoacetal | Wieland-Miescher type ketone derivative | researchgate.netnih.govrsc.org |

Synthetic Methodologies for the Preparation of Analogs and Derivatives

The development of synthetic routes to Dactyloquinone A has also opened avenues for the preparation of its analogs and derivatives. These efforts are crucial for structure-activity relationship (SAR) studies and the exploration of new biological functions.

The modularity of the synthetic strategies allows for the introduction of variations in both the terpenoid and the quinone portions of the molecule. For instance, in the MHAT-based synthesis, different substituted benzyl (B1604629) bromides can be used as masked quinone precursors to generate analogs with modified aromatic rings. chemrxiv.org

Furthermore, the intermediates generated during the total synthesis campaigns serve as valuable platforms for analog development. For example, the tetracyclic core structure achieved through the bio-inspired cyclization can be subjected to various late-stage functionalization reactions to produce a library of derivatives. nih.gov The synthesis of a non-natural analog, Dactyloquinone A Δ³,⁴, has been reported, demonstrating the feasibility of creating novel structures based on the natural product scaffold. nih.gov

Development of Stereoselective Synthetic Routes

The control of stereochemistry is a critical challenge in the synthesis of Dactyloquinone A, which possesses multiple stereocenters. The reported synthetic routes have incorporated elegant solutions to establish the desired stereoisomer with high selectivity.

In the bio-inspired approach, the stereochemistry of the starting material, derived from naturally occurring drimanes, plays a crucial role in directing the outcome of the cascade cyclization. nih.gov The Lewis acid-catalyzed rearrangement proceeds with a degree of stereocontrol, leading to the formation of the avarane skeleton with the correct relative stereochemistry. rsc.orgnih.gov

The MHAT-based synthesis also addresses stereoselectivity from the outset. The synthesis commences from an enantioenriched Wieland-Miescher ketone analog, which is prepared using a Hajos-Parrish-Eder-Sauer-Wiechert reaction with a chiral catalyst like (L)-phenylalanine. chemrxiv.org This early introduction of chirality ensures that the subsequent transformations proceed with a high degree of stereocontrol, ultimately leading to the enantiomerically pure natural product. The stereospecificity of key reactions, such as the quinol-spiroenedione rearrangement used in the synthesis of a related compound, spiroetherone A, further highlights the emphasis on stereocontrol in these synthetic endeavors. researchgate.netchemrxiv.org

Chemoenzymatic Approaches in Dactyloquinone Synthesis

While a dedicated chemoenzymatic total synthesis of Dactyloquinone A has not been explicitly reported, the broader field of terpenoid and quinone synthesis has seen a significant rise in the application of biocatalysis. These approaches leverage the high selectivity and mild reaction conditions of enzymes to perform challenging chemical transformations.

For the synthesis of terpenoid building blocks, terpene synthases (TS) are powerful biocatalysts that can construct complex carbocyclic scaffolds from simple acyclic precursors. nih.gov Engineered terpene synthases have been utilized to produce a variety of terpene analogues, which could potentially serve as precursors for the synthesis of Dactyloquinone A analogs. nih.govresearchgate.net

In the context of quinone chemistry, enzymes such as flavin-dependent monooxygenases and non-heme iron-dependent monooxygenases have been employed for selective hydroxylation and dearomatization reactions, which are key steps in the biosynthesis of many quinone-containing natural products. nih.gov The use of ortho-quinone methide (o-QM) generating enzymes represents another promising biocatalytic strategy that could be harnessed for the construction of complex molecular architectures found in marine meroterpenoids. nih.gov Although these specific enzymatic methods have not yet been applied to the total synthesis of Dactyloquinone A, they represent a frontier in natural product synthesis that could enable more efficient and sustainable routes to this and other related marine natural products in the future.

Molecular and Cellular Biological Activities

Anticancer and Cytotoxic Activities in In Vitro Systems

Neodactyloquinone has been noted for its cytotoxic potential in in vitro systems, although detailed mechanistic studies are limited in the reviewed literature.

Investigation of Apoptosis Induction Mechanisms

Specific investigations into the mechanisms by which this compound might induce apoptosis are not extensively detailed in the available scientific literature. While apoptosis is a common pathway through which cytotoxic compounds exert their effects, direct evidence linking this compound to specific apoptotic signaling cascades, such as caspase activation, Bcl-2 family protein modulation, or DNA fragmentation, has not been reported in the reviewed sources.

Inhibition of Cellular Proliferation in Specific Cell Lines

| Cell Line | IC50 Value (µM) | Description of Activity | Reference |

| Not specified | Not specified | Moderately cytotoxic | psu.edu |

Modulation of Cell Cycle Progression

Information regarding this compound's specific effects on cell cycle progression is not detailed in the reviewed scientific literature. While some related marine natural products and quinone derivatives have been shown to induce cell cycle arrest (e.g., G1 arrest in the case of ilimaquinone) mdpi.com, direct studies on this compound's impact on cell cycle phases (G1, S, G2/M) or the regulatory proteins involved are lacking.

Role in Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Generation

The direct involvement of this compound in inducing mitochondrial dysfunction or generating reactive oxygen species (ROS) has not been specifically investigated or reported in the provided literature. Mitochondrial dysfunction and ROS generation are recognized pathways that contribute to cellular damage and apoptosis in many cytotoxic agents mdpi.comnih.govfrontiersin.orgmdpi.comnih.gov. However, there is no specific data linking this compound to these cellular processes.

Antimicrobial Properties

This compound belongs to the class of sesquiterpenoid quinones, some of which are known to possess antimicrobial activities researchgate.net. However, specific data detailing this compound's efficacy against various pathogenic strains is limited.

Antibacterial Efficacy Against Pathogenic Strains

While this compound is part of a chemical class known for antimicrobial properties researchgate.net, specific studies detailing its antibacterial efficacy, such as minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values against particular pathogenic bacterial strains, are not available in the reviewed literature. Therefore, a definitive assessment of its antibacterial spectrum and potency cannot be provided based on the current information.

| Pathogenic Strain | MIC Value (µg/mL or µM) | MBC Value (µg/mL or µM) | Efficacy Against Strain | Reference |

| Not specified | Not specified | Not specified | Not specified | N/A |

Antifungal Activities

Marine sponges are known to produce a variety of secondary metabolites that serve as defense mechanisms against pathogens, including fungi. While Dactylospongia elegans metabolites have been noted for their antibacterial properties researchgate.netnih.govmdpi.com, specific research detailing the antifungal activity of this compound was not found within the provided literature. However, the broader class of sesquiterpene quinones and hydroquinones isolated from marine organisms has demonstrated antimicrobial potential, suggesting a possible avenue for future investigation into this compound's antifungal capabilities encyclopedia.pubnih.gov. Studies on other natural products, such as extracts from Senna alata and garlic, have shown significant antifungal effects, underscoring the importance of natural compounds in combating fungal infections mdpi.commdpi.com.

Anti-inflammatory Modulations

Metabolites derived from Dactylospongia elegans have been reported to possess anti-inflammatory properties researchgate.netnih.govmdpi.com. These compounds contribute to the sponge's defense and communication strategies. While specific studies detailing the anti-inflammatory mechanisms or quantitative data for this compound were not identified in the provided literature, the general class of sesquiterpene quinones and hydroquinones is associated with modulating inflammatory pathways, often through mechanisms like the inhibition of pro-inflammatory mediators or signaling cascades mdpi.comx-mol.net. For instance, compounds acting via the NF-κB pathway have shown anti-inflammatory effects tandfonline.comacs.org. Further research would be required to elucidate any specific anti-inflammatory modulations by this compound.

Other Investigated Biological Modulations at the Cellular Level

Research has indicated that this compound exhibits moderate cytotoxic activity against the HeLa cell line. This finding places it within a group of marine sesquiterpenoid quinones and hydroquinones known for their cytotoxic and antiproliferative effects, which are of interest for the development of new antitumor agents encyclopedia.pubnih.govcore.ac.uk.

Other related compounds isolated from marine sponges, such as ilimaquinone (B159049) and dactyloquinones, have demonstrated significant cellular effects, including cytotoxicity against various cancer cell lines, induction of cell cycle arrest (e.g., G1 phase), and promotion of apoptosis researchgate.netresearchgate.netrsc.orgresearchgate.net. These activities are often linked to mechanisms involving reactive oxygen species (ROS) production or the modulation of key cellular pathways.

Structure Activity Relationship Sar Analyses

Influence of Side Chain Modifications on Biological Potency

The nature and modifications of the side chains attached to the quinone core significantly impact the biological potency of marine sesquiterpenoid quinones. SAR studies on related compounds have revealed critical insights:

Substitution at C-20: In studies comparing marine sesquiterpenoid quinones, a hydroxyl group at the C-20 position generally conferred higher cytotoxic and hemolytic activities compared to methoxyl or amino groups at the same position nih.govresearchgate.netnih.gov. This suggests that the presence and type of substituent at this specific site are key determinants of activity.

Side Chain Length and Type: For compounds like aplidinones, SAR analyses indicated that the nature and length of the side chain linked to the benzoquinone ring are important for cytotoxic activity mdpi.com. Similarly, for dictyoceratin-C and -A, the presence of specific moieties, such as exo-olefin and hydroxyl groups, were found to be important for their hypoxia-selective growth inhibitory activities researchgate.net.

Amino Side Chains: While amino groups can play a role, larger amine side chains at C-20 have been tolerated for PLA2 inhibitory activity, whereas shorter, hydroxide/alkoxide side chains at C-20 were preferred for PPDK inhibition nih.govmdpi.com.

Analogs: Modifications such as an additional methylene (B1212753) group in an N-substituted side chain have been observed to reduce activity by approximately twofold compared to simpler analogs, highlighting the sensitivity of activity to subtle structural changes researchgate.net.

Molecular Mechanisms of Action and Pharmacological Target Identification

Identification of Specific Protein Targets (e.g., Enzymes, Receptors)

Direct identification of specific protein targets for Neodactyloquinone is not extensively documented in the reviewed literature. However, a significant finding indicates that this compound exhibits moderate cytotoxicity and has been found to inhibit DNA polymerases α and γ psu.edu. DNA polymerases are critical enzymes responsible for DNA replication and repair, and their inhibition can lead to cell cycle arrest or cell death.

While not directly attributed to this compound, other related marine natural products, such as dysidine, have shown effects mediated through the inhibition of protein tyrosine phosphatases (PTP1B), and melemeleone B has demonstrated activity against protein tyrosine kinases (PTK) mdpi.com. These findings highlight potential areas of investigation for this compound's interaction with cellular enzymatic machinery.

Table 1: Identified Biological Activities and Potential Targets of this compound

| Activity/Target | Specific Finding | Context/Reference |

| Cytotoxicity | Moderate cytotoxicity | psu.edu |

| DNA Polymerase Inhibition | Inhibits DNA polymerases α and γ | psu.edu |

| Potential Hypoglycemic Activity | Investigated in Gomphrena celosioides extract | ajol.info |

| Potential PTP1B Inhibition | Investigated in Gomphrena celosioides extract | ajol.info |

Investigation of DNA/RNA Interactions

The primary evidence for this compound's interaction with the DNA machinery comes from its identified inhibitory effect on DNA polymerases α and γ psu.edu. These enzymes are essential for the synthesis and repair of DNA. By inhibiting these polymerases, this compound could disrupt DNA replication and repair processes, potentially leading to cell cycle arrest or apoptosis.

While general studies on genotoxicity and DNA binding mechanisms, such as intercalation or groove binding, are well-established for other classes of compounds mdpi.comjuniperpublishers.comnih.govyoutube.commetu.edu.trnih.gov, direct investigations into this compound's interaction through these broader mechanisms are not explicitly detailed in the provided search results. The inhibition of DNA polymerases represents a specific molecular interaction with components of the DNA replication machinery.

Role of Redox Cycling in Biological Function

As a quinone, this compound possesses the inherent chemical potential to engage in redox cycling. This process typically involves the one-electron reduction of the quinone to a semiquinone radical, which can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide (B77818) (O₂•⁻) and hydrogen peroxide (H₂O₂) mdpi.comnih.govnih.govnih.govwikipedia.orgresearchgate.netmdpi.commdpi.comrsc.org. This cycle can lead to an accumulation of ROS, inducing oxidative stress within cells.

Oxidative stress, driven by ROS, is a significant factor in cellular damage and can trigger various cellular responses, including apoptosis and cell cycle arrest, and is implicated in the pathogenesis of diseases like cancer mdpi.comnih.govmdpi.comnih.govmdpi.com. Quinones that undergo redox cycling are known to target mitochondria, particularly in cancer cells with compromised mitochondrial function, leading to excessive ROS production and energy depletion mdpi.comnih.gov. While the search results extensively discuss the role of redox cycling for quinones in general, direct experimental validation of this compound's specific participation in this process and its precise contribution to its biological effects requires further investigation.

Table 2: General Mechanisms of Quinones and Related Compounds (Potentially Applicable to this compound)

| Mechanism | Description | Associated ROS/Effect | Reference |

| Redox Cycling | Cyclic oxidation and reduction of the quinone molecule, often via a semiquinone intermediate. | Generation of superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH); induction of oxidative stress. | mdpi.comnih.govnih.govnih.govwikipedia.orgresearchgate.netmdpi.commdpi.comrsc.org |

| ROS Generation | Production of reactive oxygen species. | Cellular damage, disruption of redox homeostasis, signaling. | mdpi.comnih.govnih.govwikipedia.orgmdpi.commdpi.com |

| Mitochondrial Targeting | Accumulation and activity within mitochondria, particularly in impaired cancer cells. | Overproduction of mitochondrial superoxide, ATP depletion, mitochondrial dysfunction. | mdpi.comnih.gov |

| DNA Polymerase Inhibition | Direct interaction with enzymes involved in DNA replication and repair. | Disruption of DNA synthesis, potential for genotoxicity or cell cycle arrest. | psu.edu |

Compound List:

this compound

Dysidine

Melemeleone B

Menadione

Thymoquinone

Advanced Analytical Methodologies in Neodactyloquinone Research

Chromatographic-Mass Spectrometric (LC-MS/MS) Methods for Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone analytical technique for the sensitive and selective quantification of Neodactyloquinone in biological samples. researchgate.netresearchgate.net This powerful method combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry, making it ideal for analyzing complex mixtures such as plasma, tissue homogenates, and cell lysates. researchgate.netnih.govturkjps.org

The general workflow for this compound quantification by LC-MS/MS begins with sample preparation, a critical step to remove interfering substances. Common approaches for quinones include protein precipitation and liquid-liquid extraction. hebmu.edu.cnnih.gov Following extraction, the sample is injected into an LC system, where this compound is separated from other components on a reversed-phase column, typically a C8 or C18 column. nih.govnih.gov

The separated analyte then enters the mass spectrometer. In the ion source, this compound is ionized, most commonly using electrospray ionization (ESI), which is suitable for polar and thermally labile compounds. The resulting protonated molecule or other adduct serves as the precursor ion in the first stage of mass analysis. This precursor ion is then fragmented in a collision cell to produce characteristic product ions. The specific transition from a precursor ion to a product ion is monitored using a technique called Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity for quantification. researchgate.netnih.gov Although a specific, validated LC-MS/MS method for this compound has not been widely published, a typical method would be developed and validated based on established principles for similar analytes. nih.govyoutube.com

Interactive Table: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Description |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A common choice for separating moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier helps in protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the compound from the column. |

| Flow Rate | 0.3 mL/min | A typical flow rate for analytical LC-MS. |

| Injection Volume | 5 µL | The amount of prepared sample introduced into the system. |

| Ionization Mode | Positive Electrospray (ESI+) | Suitable for detecting protonated molecules of quinones. |

| Precursor Ion (m/z) | [M+H]⁺ | The mass-to-charge ratio of the protonated this compound. |

| Product Ion (m/z) | To be determined | A characteristic fragment ion for specific detection. |

| Collision Energy | To be optimized | The energy required to fragment the precursor ion effectively. |

| Lower Limit of Quantification (LLOQ) | e.g., 1-10 ng/mL | The lowest concentration that can be reliably quantified. |

Spectroscopic Techniques for In Situ Monitoring in Biological Systems

Understanding the spatiotemporal dynamics of this compound within living cells or tissues is crucial for deciphering its biological function. Spectroscopic techniques that allow for in situ monitoring are invaluable for this purpose, providing real-time information without the need for cell lysis or extensive sample preparation. While specific studies on the in situ spectroscopic monitoring of this compound are not yet prevalent, the principles and techniques applied to other quinones and natural products are highly relevant.

Techniques such as fluorescence microscopy could potentially be applied to track this compound. Although this compound itself may not be sufficiently fluorescent, its interaction with cellular targets might induce a change in the autofluorescence of endogenous fluorophores like NADH or flavins, providing an indirect measure of its activity. Alternatively, fluorescently labeling this compound is a possibility, though this could alter its biological activity and requires careful validation.

Raman microscopy is another powerful, label-free technique that could be employed for the in situ detection of this compound. hebmu.edu.cn It relies on the inelastic scattering of light by molecular vibrations, providing a chemical fingerprint of the molecule. By acquiring Raman spectra at different points within a cell, it is possible to map the distribution of the compound. Challenges for this technique include the typically weak Raman signal and potential interference from other cellular components. However, advanced techniques like coherent anti-Stokes Raman scattering (CARS) microscopy can enhance the signal and improve detection limits. The application of such spectroscopic methods would provide unprecedented insights into the cellular uptake, subcellular localization, and metabolic fate of this compound.

Development of Bioanalytical Assays for Mechanistic Studies

Elucidating the mechanism of action of this compound requires the use of specific bioanalytical assays that can measure its effect on cellular processes and molecular targets. mdpi.commyotonic.org The development of these assays is a critical step in translating the discovery of a bioactive compound into a potential therapeutic lead. genedata.com

One area where such assays have been applied to this compound is in the study of its hypoglycemic effects. Research has shown that this compound's activity can be assessed using specific enzyme and cell-based assays. researchgate.net For instance, an in vitro assay measuring the inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) signaling pathway, can be used. Furthermore, a cell-based glucose uptake assay using 3T3-L1 adipocytes can directly measure the physiological effect of this compound on glucose transport. researchgate.net

Interactive Table: Bioanalytical Assays for Studying this compound's Hypoglycemic Activity

| Assay Type | Target/Process Measured | Key Findings for this compound | Reference |

| Enzyme Inhibition Assay | Protein Tyrosine Phosphatase 1B (PTP1B) | Evaluated for inhibitory activity against a key enzyme in the insulin signaling pathway. | researchgate.net |

| Cell-Based Assay | Glucose Uptake in 3T3-L1 Adipocytes | Assessed for its ability to enhance glucose transport into fat cells. | researchgate.net |

Given that many quinone-containing marine natural products exhibit cytotoxic and anti-inflammatory properties, other bioanalytical assays could be employed to explore these potential mechanisms for this compound. nih.govscispace.com These could include:

Cell Viability Assays: MTT or MTS assays to determine the cytotoxic or cytostatic effects on various cell lines. mdpi.com

Apoptosis Assays: Techniques like Annexin V/PI staining followed by flow cytometry or caspase activity assays to determine if the compound induces programmed cell death.

Reactive Oxygen Species (ROS) Assays: Using fluorescent probes like DCFDA to measure changes in cellular redox status, a common mechanism for quinone compounds. hebmu.edu.cn

Topoisomerase Inhibition Assays: Cell-free assays to determine if this compound interferes with DNA replication and repair enzymes, a known mechanism for some marine quinones. researchgate.net

The application of a suite of such bioanalytical assays is essential for building a comprehensive understanding of the molecular mechanisms underpinning the biological effects of this compound.

Future Research Directions and Translational Perspectives in Chemical Biology

Exploration of Novel Biosynthetic Pathways and Enzymes

Understanding the natural biosynthesis of complex molecules like Neodactyloquinone is fundamental for both its sustainable sourcing and for potential bioengineering approaches. Research into the specific enzymes and genetic pathways responsible for this compound synthesis within Dactylospongia elegans is a critical future direction nih.govresearchgate.net. While a postulated biosynthetic pathway has been suggested for related compounds from this sponge nih.govresearchgate.net, detailed enzymatic studies are needed to elucidate the precise steps, intermediates, and regulatory mechanisms. Identifying the genes encoding these enzymes could pave the way for heterologous expression in microbial systems, enabling more efficient and scalable production of this compound or its analogs, thereby supporting further research and development researchgate.netmdpi.comtsijournals.com. Such investigations are vital for harnessing the full potential of marine natural products without relying solely on resource-intensive extraction from natural sources.

Design and Synthesis of Advanced Chemical Probes and Activity-Based Sensors

The inherent biological activity of this compound suggests its potential utility in the development of sophisticated chemical biology tools, such as activity-based probes (ABPs) and targeted sensors researchgate.netubiqbio.comchemicalprobes.orgnih.govrsc.org. ABPs are small molecules designed to covalently bind to the active sites of specific enzymes or proteins, allowing for their labeling, enrichment, and functional profiling in complex biological systems ubiqbio.comchemicalprobes.orgnih.govrsc.org. Given this compound's cytotoxic effects, future research could focus on modifying its structure to incorporate reporter tags (e.g., fluorophores, biotin) or reactive functionalities that enable its use as a probe to identify its specific cellular targets or pathways involved in its activity researchgate.netmdpi.com. Such probes could provide invaluable insights into the molecular mechanisms underlying its biological effects, potentially revealing novel drug targets or diagnostic markers. The development of this compound-based probes would leverage its unique chemical scaffold to create tools for dissecting cellular processes.

Comprehensive Mechanistic Studies at the Organelle and Subcellular Levels

While this compound has demonstrated moderate cytotoxicity, a comprehensive understanding of its precise mechanism of action at the subcellular and organelle levels remains an important area for future research nih.govresearchgate.net. Detailed mechanistic studies are required to identify its primary cellular targets, the specific biochemical pathways it modulates, and its localization within cellular compartments nih.govnih.govbiorxiv.org. Investigating whether this compound interacts with specific organelles, such as mitochondria, the endoplasmic reticulum, or the nucleus, could reveal critical insights into its mode of action and potential side effects. Understanding these subcellular events is crucial for translating its observed biological activity into therapeutic strategies, as it can inform how the compound functions within the complex cellular environment and potentially guide the design of more selective analogs.

Potential as a Scaffold for Rational Drug Design and Development

Marine natural products, including sesquiterpenoid quinones, are recognized as a rich source of lead compounds for drug discovery due to their structural diversity and potent bioactivities researchgate.netnih.govresearchgate.netresearchgate.netmdpi.com. This compound's unique sesquiterpenoid quinone structure and its cytotoxic activity make it an attractive scaffold for rational drug design and development acs.orgnih.govresearchgate.net. Future research should focus on structure-activity relationship (SAR) studies, involving the synthesis of this compound analogs with systematic modifications to its core structure. These studies aim to optimize its biological activity, improve selectivity for target cells or pathways, and enhance pharmacokinetic properties nih.govresearchgate.net. By exploring chemical modifications, researchers can potentially develop novel therapeutic agents with improved efficacy and reduced off-target effects, capitalizing on the inherent bioactivity of the this compound framework.

Table 1: this compound: Isolation and Key Properties

| Property | Value | Source Reference(s) |

| Chemical Class | Sesquiterpenoid quinone | acs.orgmdpi.com |

| Molecular Formula | C22H28O4 | acs.orgnih.govmdpi.comresearchgate.net |

| Isolation Source | Marine sponge Dactylospongia elegans | acs.orgacs.orgresearchgate.netnih.govpsu.edufigshare.com |

| Origin | Okinawan coral reef (Ishigaki Island, Okinawa, Japan) | nih.govmdpi.comresearchgate.net |

| Known Biological Activity | Moderate cytotoxicity toward HeLa cells (IC50 = 86 µM) | acs.org |

| Structural Features | Unique rearranged-drimane skeleton | acs.org |

Compound Names Mentioned:

this compound

Dactylolactones A-D

Dactyloquinones A-E

Isospongiaquinone

Floresolides A-C

Smenospongines B and C

Nakijinol B

Nakijiquinones A-R

Siphonodictyals A-D, G, B2, B3

Siphonodictyols G, H

Siphonodictyoic acid

Hyatellaquinone

Spongiaquinone

Metachromins N-R

Frondosins A-E

Rossinone B

Q & A

Q. What frameworks guide the integration of this compound’s research into broader therapeutic contexts?

- Methodological Answer : Use the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to align studies with translational goals. For example, compare this compound’s efficacy against existing therapeutics in clinically relevant models (e.g., patient-derived xenografts). Prioritize open-access datasets to foster cross-disciplinary collaboration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.